tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the desired carbamate. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The primary amine derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for protecting amine groups during multi-step synthesis .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the integrity of amine functionalities during complex synthetic processes .
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid (TFA), resulting in the release of the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
- Methyl carbamate
Comparison: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate is unique due to its azido group, which provides additional reactivity compared to other carbamates. This makes it particularly useful in click chemistry and other applications where azides are advantageous .
Properties
Molecular Formula |
C8H16N4O2 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 |
InChI Key |
QNBSOZHFBNUGCB-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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